molecular formula C7H12O3 B1583641 2,5-Dihydro-2,5-dimethoxy-2-methylfuran CAS No. 22414-24-0

2,5-Dihydro-2,5-dimethoxy-2-methylfuran

Cat. No. B1583641
CAS RN: 22414-24-0
M. Wt: 144.17 g/mol
InChI Key: ODARVONGEVVSAG-UHFFFAOYSA-N
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Description

2,5-Dihydro-2,5-dimethoxy-2-methylfuran is a pyrimidine derivative . It has an empirical formula of C7H12O3, a CAS Number of 22414-24-0, and a molecular weight of 144.17 .


Synthesis Analysis

The synthesis of the diastereoisomeric mixture of two pairs of enantiomers of 2,5-dihydro-2,5-dimethoxy-2-methylfuran has been reported . The formation of 2,5-dihydro-2,5-dimethoxy-2-methylfuran by the electrolysis of furan in methanol has also been studied .


Molecular Structure Analysis

The molecular structure of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran is represented by the SMILES string COC1OC(C)(OC)C=C1 . The InChI key is ODARVONGEVVSAG-UHFFFAOYSA-N .


Chemical Reactions Analysis

The formation of 2,5-dihydro-2,5-dimethoxy-2-methylfuran by the electrolysis of furan in methanol has been studied .


Physical And Chemical Properties Analysis

This compound is a liquid with a refractive index of n20/D 1.429 (lit.) . It has a boiling point of 46 °C/10 mmHg (lit.) and a density of 1.019 g/mL at 25 °C (lit.) . It is stored at a temperature of 2-8°C .

Scientific Research Applications

1. Organic Synthesis and Medicinal Chemistry

Specific Scientific Field:

Organic chemistry and medicinal chemistry.

Summary of Application:

2,5-Dimethoxy-2-methyl-2,5-dihydrofuran serves as a versatile building block in organic synthesis. Researchers use it to create more complex molecules due to its unique structure and reactivity. In medicinal chemistry, it has potential as a scaffold for designing new drug candidates.

Experimental Procedures:

  • Synthesis : Researchers can synthesize 2,5-dimethoxy-2-methyl-2,5-dihydrofuran through various methods, such as the electrolysis of furan in methanol . The diastereoisomeric mixture of two pairs of enantiomers can be obtained .

Results and Outcomes:

3. Material Science and Polymer Chemistry

Specific Scientific Field:

Material science and polymer chemistry.

Summary of Application:

Researchers investigate the use of 2,5-dimethoxy-2-methyl-2,5-dihydrofuran in polymerization reactions. It can serve as a monomer or a cross-linking agent.

Experimental Procedures:

Results and Outcomes:

These applications highlight the versatility and potential impact of 2,5-dimethoxy-2-methyl-2,5-dihydrofuran across various scientific domains. Researchers continue to explore its properties and applications, contributing to advancements in chemistry and materials science . 🌟

Safety And Hazards

2,5-Dihydro-2,5-dimethoxy-2-methylfuran is considered hazardous. It is flammable and causes serious eye irritation. It is harmful if swallowed or inhaled . Precautionary measures include avoiding ingestion and inhalation, ensuring adequate ventilation, and not getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

2,5-dimethoxy-5-methyl-2H-furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(9-3)5-4-6(8-2)10-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODARVONGEVVSAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC(O1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50885203
Record name Furan, 2,5-dihydro-2,5-dimethoxy-2-methyl-
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dihydro-2,5-dimethoxy-2-methylfuran

CAS RN

22414-24-0
Record name 2,5-Dihydro-2,5-dimethoxy-2-methylfuran
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furan, 2,5-dihydro-2,5-dimethoxy-2-methyl-
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Record name Furan, 2,5-dihydro-2,5-dimethoxy-2-methyl-
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Record name Furan, 2,5-dihydro-2,5-dimethoxy-2-methyl-
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Record name 2,5-dihydro-2,5-dimethoxy-2-methylfuran
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JI Kremer, D Karlstetter, V Kirsch, D Bohlen, C Klier… - Metabolites, 2023 - mdpi.com
Furan and 2-methylfuran (2-MF) are food contaminants that are classified as potentially carcinogenic to humans. The main source of exposure for adults via food is coffee consumption. …
Number of citations: 7 www.mdpi.com
AJ Baggaley, R Brettle - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
The products formed on the electrolysis of solutions of furan, and several α-alkyl-substituted furans, in methanol containing either sodium acetate or sodium methoxide, and in acetic …
Number of citations: 20 pubs.rsc.org
M An, T Toochinda, PA Bartlett - The Journal of Organic Chemistry, 2001 - ACS Publications
Shikimate and other intermediates of the shikimate−chorismate pathway are densely functionalized structures that seem to offer limited options for skeletal modification. We designed …
Number of citations: 21 pubs.acs.org
I Sircar, RT Winters, J Quin III, GH Lu… - Journal of medicinal …, 1993 - ACS Publications
A novel series of non-biphenylyltetrazole angiotensin II receptor antagonists which contain a lif-pyrrol-l-ylacetyl residue in place of the benzoyl residue in EXP 6803 have been …
Number of citations: 25 pubs.acs.org
V Kirsch - 2022 - kluedo.ub.rptu.de
2-Methylfuran (MF) ist eine Kontaminante, die vor allem in hitzebehandelten Lebensmitteln wie Kaffee oder Lebensmittelkonserven vorkommt. Jedoch ist die Datenlage für eine …
Number of citations: 5 kluedo.ub.rptu.de
JMJ Verlaak - 1983 - repository.ubn.ru.nl
In de eerste plaats wil ik Wim Bos danken voor de voortreffelijke wijze waarop hij heeft bijgedragen aan het onderzoek naar de cyolopentadiënonepoxiden en 2-pyronen en de daarbij …
Number of citations: 2 repository.ubn.ru.nl

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